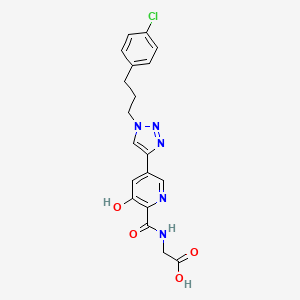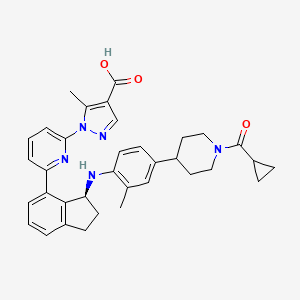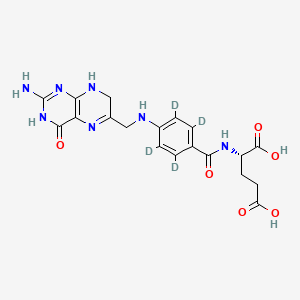
Dihydrofolic acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrofolic acid-d4 is a deuterated form of dihydrofolic acid, a derivative of folic acid (vitamin B9). It is an important intermediate in the biosynthesis of purines, pyrimidines, and certain amino acids. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its stability and traceability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydrofolic acid-d4 can be synthesized through the reduction of folic acid using deuterated reducing agents. The process typically involves the following steps:
Reduction of Folic Acid: Folic acid is reduced to dihydrofolic acid using a deuterated reducing agent such as deuterated sodium borohydride (NaBD4) in a suitable solvent like deuterated water (D2O).
Purification: The resulting this compound is purified using chromatographic techniques to remove any impurities and unreacted starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of folic acid are reduced using deuterated reducing agents in industrial reactors.
Isolation and Purification: The product is isolated and purified using large-scale chromatographic methods to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrofolic acid-d4 undergoes various chemical reactions, including:
Reduction: It can be further reduced to tetrahydrofolic acid-d4 using deuterated reducing agents.
Oxidation: It can be oxidized back to folic acid under specific conditions.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Deuterated sodium borohydride (NaBD4), deuterated lithium aluminum hydride (LiAlD4).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Solvents: Deuterated water (D2O), deuterated methanol (CD3OD).
Major Products
Tetrahydrofolic Acid-d4: Formed by the reduction of this compound.
Folic Acid: Formed by the oxidation of this compound.
Applications De Recherche Scientifique
Dihydrofolic acid-d4 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Metabolic Pathway Studies: Used to trace metabolic pathways and understand the role of folic acid derivatives in cellular processes.
Enzyme Mechanism Studies: Used to study the mechanisms of enzymes such as dihydrofolate reductase.
Drug Development: Used in the development of antifolate drugs for the treatment of cancer and bacterial infections.
Isotope Labeling: Used as an isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Mécanisme D'action
Dihydrofolic acid-d4 exerts its effects by acting as a substrate for the enzyme dihydrofolate reductase. The enzyme catalyzes the reduction of this compound to tetrahydrofolic acid-d4, which is essential for the synthesis of purines, pyrimidines, and certain amino acids. This process is crucial for DNA and RNA synthesis, making this compound an important compound in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydrofolic Acid: The non-deuterated form of dihydrofolic acid-d4.
Tetrahydrofolic Acid: The fully reduced form of dihydrofolic acid.
Folic Acid: The oxidized form of dihydrofolic acid.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and traceability in scientific studies. This makes it particularly useful in metabolic and enzyme mechanism studies, where precise tracking of the compound is required.
Propriétés
Formule moléculaire |
C19H21N7O6 |
|---|---|
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D |
Clé InChI |
OZRNSSUDZOLUSN-ALIZGMTFSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=NC3=C(NC2)N=C(NC3=O)N)[2H] |
SMILES canonique |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


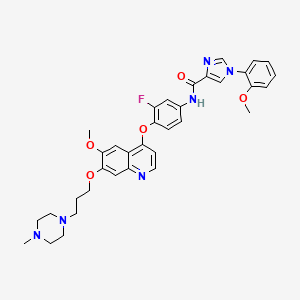

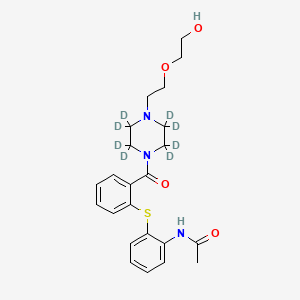

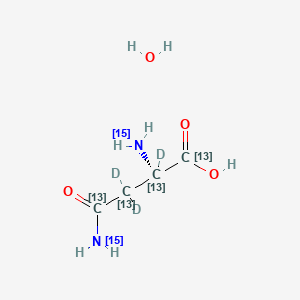


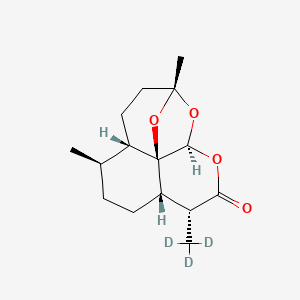
![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
